molecular formula C17H13NO3 B7828114 2-[(3-methoxyanilino)methylidene]indene-1,3-dione

2-[(3-methoxyanilino)methylidene]indene-1,3-dione

Cat. No.: B7828114
M. Wt: 279.29 g/mol
InChI Key: CMXQTMOWRPQHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyanilino)methylidene]indene-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

The synthesis of 2-[(3-methoxyanilino)methylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with 3-methoxyaniline under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3-methoxyanilino)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)18-10-15-16(19)13-7-2-3-8-14(13)17(15)20/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQTMOWRPQHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.